

# An In-depth Technical Guide to Methyl 2-aminonicotinate (CAS: 14667-47-1)

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## Compound of Interest

Compound Name: Methyl 2-aminonicotinate

Cat. No.: B050381

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## Abstract

**Methyl 2-aminonicotinate**, with CAS number 14667-47-1, is a pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring both a nucleophilic amino group and a readily transformable methyl ester on a pyridine scaffold, makes it a versatile intermediate for the development of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its physicochemical properties, established synthesis protocols, and potential biological significance. While direct experimental data on its biological activity and complete spectral analysis are limited in publicly accessible literature, this guide consolidates the available information and draws comparisons with structurally related compounds to offer insights into its potential applications and characteristics. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key synthetic workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes.

## Physicochemical Properties

**Methyl 2-aminonicotinate** is typically a white to off-white crystalline solid.<sup>[1][2]</sup> Its fundamental physicochemical properties are summarized in the table below. It is important to note that some of the data, particularly for boiling point and density, are predicted values derived from computational models.<sup>[2]</sup>

Property	Value	Reference(s)
CAS Number	14667-47-1	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	152.15 g/mol	[1][2]
Appearance	White to almost white powder/crystal	[3]
Melting Point	82-86 °C	[1]
Boiling Point	251.3 ± 20.0 °C (Predicted)	[1]
Density	1.238 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
Solubility	Soluble in Methanol, DMSO	[1]
pKa	4.71 ± 0.36 (Predicted)	[1]

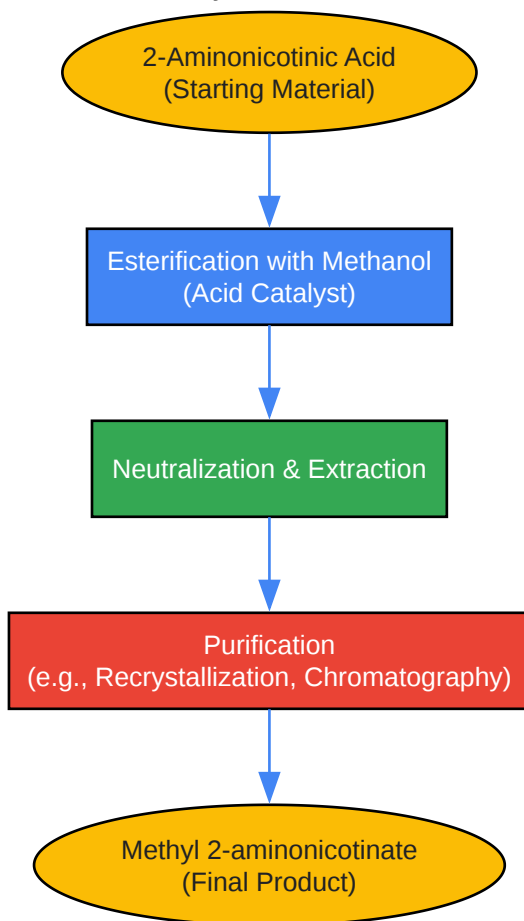
## Synthesis of Methyl 2-aminonicotinate

The primary and most documented method for the synthesis of **Methyl 2-aminonicotinate** is the esterification of 2-aminonicotinic acid. Variations of this method exist, including conventional heating and microwave-assisted protocols.

## Synthesis Workflow

The general workflow for the synthesis of **Methyl 2-aminonicotinate** from 2-aminonicotinic acid is depicted below.

## General Synthesis Workflow



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Caption: General workflow for the synthesis of **Methyl 2-aminonicotinate**.

## Experimental Protocols

This protocol describes a rapid and efficient synthesis of **Methyl 2-aminonicotinate** using microwave irradiation.

Materials:

- 2-aminonicotinic acid
- Methanol
- Concentrated sulfuric acid (96%)

- Ice water
- Solid sodium carbonate
- Ethyl acetate
- Anhydrous magnesium sulfate
- Saturated brine
- Deionized water

Procedure:

- In a suitable reaction vessel, suspend 2-aminonicotinic acid (20.0 g, 0.145 mol) in methanol (228 mL).
- While stirring and cooling the suspension at 0 °C, slowly add concentrated sulfuric acid (144 mL, 2.69 mol) dropwise.
- Irradiate the reaction mixture in a microwave reactor at 60 °C for 1.5 hours with a power input of 300 W.
- After the reaction is complete, carefully pour the light brown mixture into ice water while maintaining the temperature at 0 °C.
- Neutralize the solution by adding solid sodium carbonate in portions until the pH is greater than 8.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash sequentially with saturated brine and deionized water, and then dry over anhydrous magnesium sulfate.
- Filter the solution and evaporate the solvent under reduced pressure to yield **Methyl 2-aminonicotinate**.

This protocol utilizes methyl iodide as the methylating agent in the presence of a base.

#### Materials:

- 2-aminonicotinic acid
- Potassium carbonate ( $K_2CO_3$ )
- Dimethylformamide (DMF)
- Methyl iodide ( $CH_3I$ )
- Silica gel
- Eluent: 5% Ethanol in Dichloromethane with 1% Ammonium Hydroxide
- Diethyl ether ( $Et_2O$ )

#### Procedure:

- Suspend 2-aminonicotinic acid (5.0 g, 0.0362 mol) and  $K_2CO_3$  (5.0 g, 0.0362 mol) in 50 ml of DMF.
- Heat the suspension to reflux until an almost complete solution is formed.
- Cool the mixture to 25 °C.
- Add  $CH_3I$  (5.1 g, 2.2 ml, 0.0362 mol) and stir the mixture for 18 hours.
- Filter the mixture and concentrate the filtrate.
- Purify the residue by column chromatography on silica gel using 5% EtOH/ $CH_2Cl_2$  with 1%  $NH_4OH$  as the eluent.
- Combine the fractions containing the product and concentrate.
- Suspend the residue in  $Et_2O$ , filter, and wash with  $Et_2O$  to yield the final product.

## Biological Activity and Potential Applications

**Methyl 2-aminonicotinate** is primarily recognized as a versatile intermediate in the synthesis of more complex, biologically active molecules.[4]

## Role as a Synthetic Intermediate

The most prominent application of **Methyl 2-aminonicotinate** is as a key building block in the synthesis of poly(ADP-ribose)polymerase (PARP) inhibitors.[1] Specifically, it is used in the preparation of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), a novel oral PARP inhibitor that has shown efficacy in cancers with BRCA-1 and -2 mutations.[1]

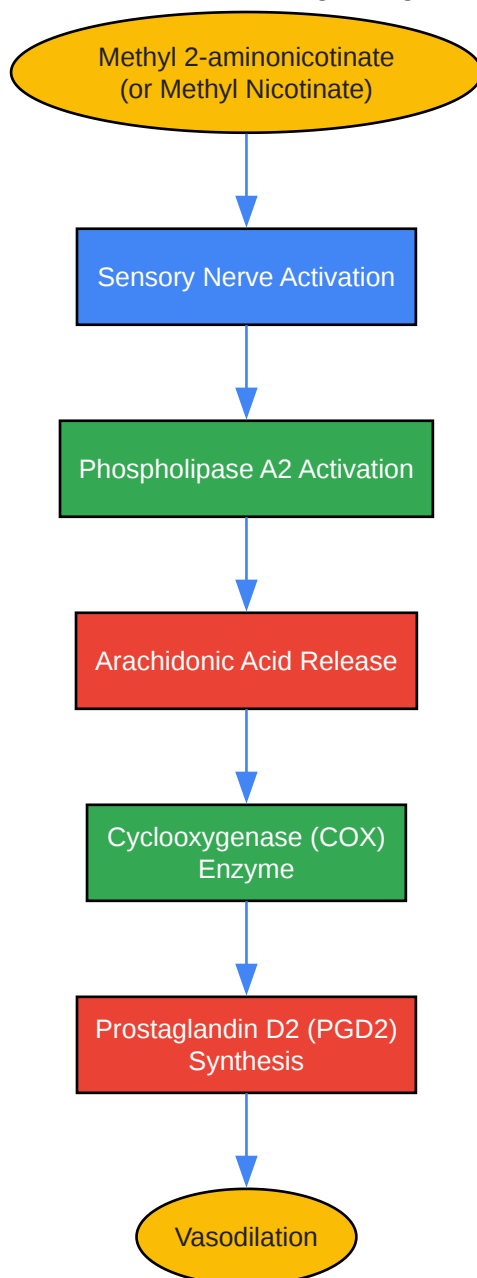
## Postulated Biological Activity

Direct studies on the biological activity of **Methyl 2-aminonicotinate** are scarce. However, based on its structural similarity to other nicotinic acid derivatives, some potential activities can be inferred. For instance, its close analog, Methyl Nicotinate, is known to induce localized vasodilation.[5] This effect is primarily mediated through the release of prostaglandins, particularly Prostaglandin D2 (PGD2), and the activation of local sensory nerves.[5] It is plausible that **Methyl 2-aminonicotinate** could exhibit similar properties, although this requires experimental validation.

## Potential Signaling Pathway (Inferred from Methyl Nicotinate)

The diagram below illustrates the potential signaling pathway for vasodilation that could be associated with **Methyl 2-aminonicotinate**, based on the known mechanism of Methyl Nicotinate.[5]

## Postulated Vasodilation Signaling Pathway

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Caption: Postulated vasodilation signaling pathway for **Methyl 2-aminonicotinate**.

## Spectroscopic Data (Predicted)

As of the latest literature review, experimental spectroscopic data (NMR, IR, MS) for **Methyl 2-aminonicotinate** are not readily available in public databases. However, based on its chemical

structure, the following characteristic spectral features can be predicted.

## Predicted $^1\text{H}$ NMR Spectral Data

- Aromatic Protons: Three signals in the aromatic region (typically  $\delta$  6.5-8.5 ppm), corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the positions of the amino and methyl ester groups.
- Methyl Protons: A singlet at approximately  $\delta$  3.8-4.0 ppm, corresponding to the three protons of the methyl ester group ( $-\text{OCH}_3$ ).
- Amine Protons: A broad singlet corresponding to the two protons of the amino group ( $-\text{NH}_2$ ). The chemical shift of this peak can vary and may be affected by the solvent and concentration.

## Predicted $^{13}\text{C}$ NMR Spectral Data

- Carbonyl Carbon: A signal in the downfield region, typically  $\delta$  165-175 ppm, corresponding to the carbonyl carbon of the methyl ester.
- Aromatic Carbons: Five distinct signals in the aromatic region ( $\delta$  110-160 ppm) for the carbons of the pyridine ring. The carbons attached to the nitrogen and the amino group will have characteristic chemical shifts.
- Methyl Carbon: A signal in the upfield region, around  $\delta$  50-55 ppm, for the methyl carbon of the ester group.

## Predicted IR Spectral Data

- N-H Stretching: Two bands in the region of  $3300\text{-}3500\text{ cm}^{-1}$ , characteristic of a primary amine.
- C=O Stretching: A strong absorption band around  $1700\text{-}1730\text{ cm}^{-1}$ , corresponding to the carbonyl group of the ester.
- C-N Stretching: An absorption band in the region of  $1200\text{-}1350\text{ cm}^{-1}$ .
- C-O Stretching: Bands in the region of  $1000\text{-}1300\text{ cm}^{-1}$  for the C-O bond of the ester.



- Aromatic C=C and C=N Stretching: Absorptions in the 1400-1600  $\text{cm}^{-1}$  region.

## Predicted Mass Spectrometry Data

- Molecular Ion Peak ( $M^+$ ): An ion at  $m/z = 152$ , corresponding to the molecular weight of the compound.
- Major Fragmentation Patterns: Expect fragmentation corresponding to the loss of the methoxy group ( $-\text{OCH}_3$ ,  $m/z = 31$ ) or the entire methoxycarbonyl group ( $-\text{COOCH}_3$ ,  $m/z = 59$ ).

## Safety and Handling

**Methyl 2-aminonicotinate** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as an irritant, causing skin and serious eye irritation.<sup>[1]</sup> Store in a cool, dark, and dry place.<sup>[1]</sup>

## Conclusion

**Methyl 2-aminonicotinate** is a chemical intermediate with significant potential in the field of drug discovery and development, most notably demonstrated by its use in the synthesis of PARP inhibitors. While its own biological profile is not extensively characterized, its structural features suggest avenues for further investigation, particularly in areas related to vasodilation. The synthesis of this compound is well-documented, with efficient protocols available for laboratory-scale production. This technical guide provides a solid foundation for researchers and scientists working with or considering the use of **Methyl 2-aminonicotinate** in their research endeavors. Further studies are warranted to fully elucidate its biological activities and to obtain comprehensive experimental spectroscopic data.

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